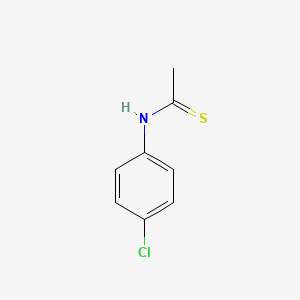

N-(4-Chlorophenyl)ethanethioamide

説明

N-(4-Chlorophenyl)ethanethioamide is a sulfur-containing organic compound characterized by a thioamide (-C(=S)-NH-) group attached to a para-chlorophenyl moiety. Structurally, it consists of an ethanethioamide backbone (CH₂-C(=S)-NH-) linked to a 4-chlorophenyl ring. This configuration imparts unique electronic and steric properties due to the electron-withdrawing chlorine substituent and the polarizable thioamide group. Thioamides are less common than their oxygenated amide analogs but exhibit distinct reactivity, such as enhanced metal-chelating capacity and altered solubility profiles.

特性

分子式 |

C8H8ClNS |

|---|---|

分子量 |

185.67 g/mol |

IUPAC名 |

N-(4-chlorophenyl)ethanethioamide |

InChI |

InChI=1S/C8H8ClNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) |

InChIキー |

HCUVVJINIWWCCR-UHFFFAOYSA-N |

正規SMILES |

CC(=S)NC1=CC=C(C=C1)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-Chlorophenyl)ethanethioamide with three categories of analogs: phthalimide derivatives, hydroxamic acids, and substituted ethanethioamides. Key differences in functional groups, substituent effects, and applications are highlighted.

Comparison with 3-Chloro-N-phenyl-phthalimide (Phthalimide Derivative)

- Functional Groups : 3-Chloro-N-phenyl-phthalimide contains a phthalimide core (two fused carbonyl groups) with a meta-chlorophenyl substituent, contrasting with the thioamide group in N-(4-Chlorophenyl)ethanethioamide .

- Substituent Position : The chlorine atom is in the meta position on the phenyl ring in 3-chloro-N-phenyl-phthalimide versus para in the target compound. This positional difference influences electronic effects (e.g., resonance and inductive forces) and steric interactions.

- Applications: 3-Chloro-N-phenyl-phthalimide is a monomer for synthesizing polyimides, high-performance polymers used in electronics and aerospace .

Comparison with N-(4-Chlorophenyl)-hydroxamic Acids

- Functional Groups : Hydroxamic acids (e.g., N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide) feature a hydroxamate (-CONHOH) group, which is a strong metal chelator and radical scavenger, unlike the thioamide group .

- Biological Activity : Hydroxamic acids with 4-chlorophenyl substituents demonstrate antioxidant properties in DPPH and β-carotene assays, attributed to their ability to donate hydrogen atoms . Thioamides may exhibit different mechanisms due to sulfur’s lower electronegativity and higher polarizability.

- Reactivity : Hydroxamic acids are prone to hydrolysis under acidic conditions, whereas thioamides are generally more stable but susceptible to oxidation at the sulfur atom.

Comparison with 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide

- Functional Groups : Both compounds share an ethanethioamide backbone, but the analog in includes a ketone (2-oxo) group and a para-trifluoromethylphenyl substituent .

- Substituent Effects : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilicity and lipophilicity compared to the chloro (-Cl) group. This may influence solubility and bioavailability.

- Physical Properties : The analog is a yellow oil that solidifies in air, suggesting lower crystallinity than N-(4-Chlorophenyl)ethanethioamide, which is likely a solid (inferred from similar thioamides) .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Substituent Effects : Para-chloro substituents optimize electronic effects for aromatic interactions, while meta-substitution (as in phthalimides) favors polymer backbone rigidity .

- Gaps in Knowledge: Direct data on N-(4-Chlorophenyl)ethanethioamide’s synthesis, stability, and bioactivity are lacking. Future studies should explore its antioxidant capacity, metal-binding behavior, and pharmacokinetics relative to hydroxamic acids and phthalimides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。